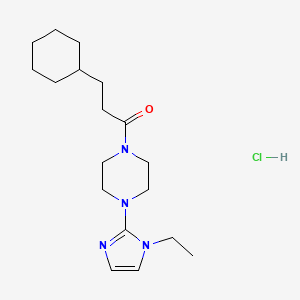
3-cyclohexyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-cyclohexyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C18H31ClN4O and its molecular weight is 354.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Cyclohexyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclohexyl group, an imidazole moiety, and a piperazine ring. Its molecular formula is C16H24N4O, with a molecular weight of approximately 288.39 g/mol. The presence of these functional groups suggests potential interactions with biological targets, including receptors and enzymes.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Kinesin Spindle Protein (KSP) Inhibition : Similar imidazole derivatives have been shown to inhibit KSP, which plays a crucial role in mitosis. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Farnesyltransferase Inhibition : Compounds with structural similarities have been identified as potent inhibitors of human farnesyltransferase (hFTase), which is involved in the post-translational modification of proteins crucial for cancer progression .
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
A study evaluating the anticancer properties of related compounds demonstrated that they could effectively induce apoptosis in cancer cell lines through KSP inhibition. The IC50 values for these compounds ranged from 25 nM to 90 nM, indicating high potency against tumor cells .
Antimicrobial Activity
The antimicrobial efficacy was assessed using the agar disc diffusion method against several pathogens:
- Bacterial Strains : Effective against E. coli, S. aureus, and Pseudomonas aeruginosa.
- Fungal Strains : Displayed antifungal activity against Candida albicans with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .
Study 1: Cancer Cell Lines
In vitro studies on human cancer cell lines showed that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analyses indicated an increase in sub-G1 population, confirming apoptosis.
Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties revealed that compounds with similar structures exhibited zones of inhibition between 9 mm and 20 mm against tested bacterial strains, demonstrating their potential as therapeutic agents .
Summary of Findings
The biological activity of this compound suggests promising applications in cancer therapy and infectious disease management. Its mechanisms of action include:
- Inhibition of critical cellular processes in cancer cells.
- Antimicrobial effects against resistant strains.
Eigenschaften
IUPAC Name |
3-cyclohexyl-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O.ClH/c1-2-20-11-10-19-18(20)22-14-12-21(13-15-22)17(23)9-8-16-6-4-3-5-7-16;/h10-11,16H,2-9,12-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAIFPUMIUOFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)CCC3CCCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














